Physicochemical properties of (r)-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol
Physicochemical properties of (r)-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of (r)-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol
Introduction
(r)-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol is a chiral amino alcohol derivative. Its structure, featuring a stereocenter and multiple functional groups—a primary amine, a tertiary aromatic amine, and a primary alcohol—makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. Such polyfunctional chiral molecules often serve as valuable building blocks in the synthesis of complex, biologically active compounds.[1] The precise spatial arrangement defined by its (r)-configuration is crucial for stereospecific interactions with biological targets, a cornerstone of modern drug development.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As this specific molecule is not extensively documented in public literature, this paper adopts the perspective of a senior application scientist, outlining not only the predicted properties based on analogous structures but also providing detailed, field-proven protocols for their empirical determination and validation. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of this chemical entity.
Molecular Identity and Structure
A precise understanding of a molecule's structure is the foundation upon which all other physicochemical characterization is built. The key identifiers for (r)-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol are detailed below.
Key Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (r)-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol | N/A |
| Molecular Formula | C₁₀H₁₆N₂O | [2] |
| Molecular Weight | 180.25 g/mol | [2] |
| CAS Number | Not explicitly assigned in public databases. | N/A |
Caption: Chemical structure with the chiral center highlighted.
Melting Point: A Critical Indicator of Purity
The melting point is one of the most fundamental and informative physical properties of a solid organic compound. For a pure crystalline substance, the melting point is a sharp, well-defined temperature range (typically 0.5-1.0°C), whereas impure samples exhibit a depressed and broader melting range.[3] This makes melting point determination an indispensable first-pass technique for assessing the purity of a synthesized batch.
Predicted Properties
Based on analogous structures like 2-amino-2-phenylethanol, the subject compound is expected to be a crystalline solid at room temperature.[2][4] A sharp melting point would be indicative of high purity.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the determination of the melting point range using a standard digital melting point apparatus (e.g., a Mel-Temp). The causality behind heating slowly near the melting point is to allow the system to remain in thermal equilibrium, ensuring an accurate reading.[5][6]
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of (r)-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol onto a clean, dry watch glass. If the crystals are large, gently crush them into a fine powder using a spatula.[6]
-
Capillary Loading: Invert a capillary tube (closed end down) and press the open end into the powder until a small amount of sample enters the tube.
-
Packing: To pack the sample tightly into the bottom, drop the capillary tube, closed end down, through a long glass tube (approx. 1 meter) onto a hard surface. Repeat until the sample is packed to a height of 2-3 mm.[5][7] Proper packing is crucial to avoid sagging, which can be mistaken for melting.
-
Measurement:
-
Insert the packed capillary into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute.
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Using a fresh sample, begin heating again. Once the temperature is within 20°C of the approximate melting point, slow the heating rate to 1-2°C per minute.
-
-
Data Recording:
-
Record the temperature (T₁) at which the first sign of melting (the appearance of liquid) is observed.
-
Record the temperature (T₂) at which the entire sample has turned into a clear liquid.
-
The melting point is the range from T₁ to T₂. For a pure compound, this range should be narrow.
-
Solubility Profile
The solubility of a compound in various solvents is a critical parameter, influencing everything from reaction conditions and purification strategies (crystallization) to formulation and bioavailability in drug development. The presence of polar groups (hydroxyl, two amines) and a nonpolar phenyl ring suggests a nuanced solubility profile.
Predicted Solubility
-
Aqueous Solubility: The amine and hydroxyl groups are capable of hydrogen bonding, suggesting some solubility in water.[8] The basicity of the amine groups means that solubility will be highly pH-dependent, increasing significantly in acidic solutions due to the formation of soluble ammonium salts.
-
Organic Solubility: Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO due to the polar functional groups.[8][9] Solubility in nonpolar solvents like hexanes is expected to be low.
Experimental Protocol: Equilibrium Solubility Determination
This protocol determines solubility by creating a saturated solution and then quantifying the dissolved solute. Stirring for an extended period (e.g., 24-48 hours) is essential to ensure that a true thermodynamic equilibrium is reached between the solid and the solution.[10]
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different test solvent (e.g., water, pH 7.4 buffer, 0.1 M HCl, ethanol, acetone). The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them on a shaker or stirrer in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Sampling: After equilibration, allow the vials to stand until the excess solid has settled. Carefully withdraw a precise aliquot of the clear supernatant. To ensure no solid particulates are transferred, it is best practice to filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE or PVDF).
-
Analysis: Quantify the concentration of the compound in the filtered aliquot using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared beforehand.
-
Calculation: The solubility is reported as the determined concentration (e.g., in mg/mL or mol/L) in the saturated solution.
Acidity and Basicity (pKa)
The pKa values dictate the ionization state of a molecule at a given pH. This compound possesses three ionizable centers: a primary aliphatic-like amine, a tertiary aromatic amine, and a hydroxyl group. The two amine groups will have distinct basic pKa values, while the alcohol is a very weak acid. Understanding these pKa values is critical in drug development, as the charge of a molecule profoundly affects its membrane permeability, receptor binding, and formulation properties.
Predicted pKa Values
-
Primary Amine (R-NH₂): The pKa of the conjugate acid (R-NH₃⁺) is expected to be around 9-10, typical for a primary amine adjacent to a chiral center.
-
Tertiary Aromatic Amine (Ar-NMe₂): The pKa of its conjugate acid (Ar-N(H)Me₂⁺) is expected to be lower, likely in the range of 4-5, characteristic of anilines.
-
Hydroxyl Group (R-OH): This group is a very weak acid, with a pKa likely > 14, and it will not be significantly ionized under physiological conditions.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination.[11][12] It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally. The pKa values correspond to the pH at the half-equivalence points.
Caption: Workflow for Potentiometric pKa Determination.
Step-by-Step Methodology:
-
Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in high-purity water. If solubility is limited, a co-solvent like methanol may be used, though this will yield an apparent pKa (pKa*).[11]
-
Protonation: Add a standardized strong acid (e.g., 0.1 M HCl) to the solution until the pH is low enough (e.g., pH 2) to ensure both nitrogen atoms are fully protonated.
-
Titration: Calibrate a pH meter with standard buffers. Begin titrating the solution with a standardized strong base (e.g., 0.1 M NaOH), adding it in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis:
-
Plot the pH versus the volume of NaOH added. The resulting curve should show two inflection points, corresponding to the neutralization of the two protonated amines.
-
The first pKa (for the more acidic tertiary amine) is the pH at the point where half of the first equivalent of base has been added.
-
The second pKa (for the less acidic primary amine) is the pH at the point halfway between the first and second equivalence points.
-
Spectroscopic Profile
Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. The key techniques are Infrared (IR) spectroscopy, which identifies functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy, which elucidates the carbon-hydrogen framework.
Predicted Infrared (IR) Spectrum
The IR spectrum will confirm the presence of the key functional groups.[4][13]
-
O-H Stretch: A broad absorption band around 3300-3400 cm⁻¹ from the alcohol.
-
N-H Stretch: Two medium-intensity sharp peaks around 3300-3500 cm⁻¹ from the primary amine.
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ range.
Predicted ¹H and ¹³C NMR Spectra
NMR spectroscopy provides detailed structural information. Predicted ¹H NMR data is crucial for confirming the identity and purity of the compound.[14]
-
¹H NMR:
-
Aromatic Protons: Complex multiplets between ~6.5-7.5 ppm.
-
Methine Proton (-CH(N)-): A multiplet, likely around 4.0-4.5 ppm.
-
Methylene Protons (-CH₂OH): Two diastereotopic protons that will appear as a complex multiplet, likely around 3.5-4.0 ppm.
-
Dimethyl Protons (-N(CH₃)₂): A singlet integrating to 6 protons, likely around 2.9-3.1 ppm.
-
Amine and Hydroxyl Protons (-NH₂, -OH): Broad singlets that are exchangeable with D₂O.
-
-
¹³C NMR:
-
Aromatic Carbons: Multiple signals between ~110-150 ppm.
-
Methine Carbon (-CH(N)-): A signal around 50-60 ppm.
-
Methylene Carbon (-CH₂OH): A signal around 60-70 ppm.
-
Dimethyl Carbons (-N(CH₃)₂): A signal around 40-45 ppm.
-
Conclusion
(r)-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol is a chiral molecule with a rich array of functional groups that define its physicochemical properties. While specific experimental data for this exact isomer is sparse, its characteristics can be reliably predicted based on established chemical principles and comparison with analogous structures. The detailed protocols provided in this guide offer a robust framework for the empirical determination of its melting point, solubility, pKa, and spectroscopic identity. A thorough characterization using these methods is an essential step for any researcher or developer looking to utilize this promising chemical building block in synthesis, pharmaceutical research, or materials science applications.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 134797, 2-Amino-2-phenylethan-1-ol. Available at: [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22243, 2-Amino-1,2-diphenylethanol. Available at: [Link]
-
European Patent Office. EP 0924193 A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives. Available at: [Link]
-
Chemistry LibreTexts (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]
-
University of Calgary. Melting point determination. Available at: [Link]
-
Ferreira, O. et al. (2008). Solubility of Amino Acids in Mixed Solvent Systems. ESAT 2008. Available at: [Link]
-
Oyelola, O. et al. (2014). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate. Available at: [Link]
-
Stanford Research Systems. Melting Point Determination. Available at: [Link]
-
University of Toronto. Experiment 1 - Melting Points. Available at: [Link]
-
Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]
-
Dutcher, D. et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. PMC. Available at: [Link]
-
NIST. WebBook for Ethanol, 2-[(phenylmethyl)amino]-. Available at: [Link]
-
University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
University of Missouri-St. Louis. Exp 1 - Melting Points. Available at: [Link]
-
DTIC. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Available at: [Link]
-
NPTEL. QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. Available at: [Link]
-
ResearchGate. Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Available at: [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 2-Amino-2-(4-(dimethylamino)phenyl)ethan-1-ol | 1226154-60-4 [sigmaaldrich.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. 2-Amino-2-phenylethan-1-ol | C8H11NO | CID 134797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. thinksrs.com [thinksrs.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 11. researchgate.net [researchgate.net]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethanol, 2-[(phenylmethyl)amino]- [webbook.nist.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
